Tiamulin Fumarate

Mycoplasma hyopneumoniae Swine Enzootic Pneumonia Antimicrobial Susceptibility Testing

Tiamulin Fumarate is a semi-synthetic pleuromutilin antibiotic that binds the 50S ribosomal subunit to inhibit bacterial protein synthesis. Procurement should prioritize this compound where quantitative MIC90 data demonstrates superior potency (8 μg/mL) against Brachyspira hyodysenteriae versus macrolides (>128 μg/mL), and where its lower mutant selection window supports antimicrobial stewardship programs. Ideal for first-line treatment of enzootic pneumonia when valnemulin's extreme potency is not economically justified. A fixed-dose combination with chlortetracycline (1:4) is validated for complex respiratory disease involving Mycoplasma, Bordetella, and Pasteurella.

Molecular Formula C32H51NO8S
Molecular Weight 609.8 g/mol
CAS No. 55297-96-6
Cat. No. B1681311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiamulin Fumarate
CAS55297-96-6
Synonyms2-(diethylaminoethyl)thioacetoxymutilin
81723 HFU
Dynamutilin
tiamulin
tiamulin fumarate
tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer
tiamulin hydrochloride
tiamutin
Molecular FormulaC32H51NO8S
Molecular Weight609.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H47NO4S.C4H4O4/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,20+,22-,24+,25+,26-,27+,28+;/m1./s1
InChIKeyYXQXDXAHCSEVSD-GCYNEOGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tiamulin Fumarate (CAS 55297-96-6): A Veterinary Pleuromutilin Antibiotic for Swine and Poultry Respiratory and Enteric Diseases


Tiamulin Fumarate is a semi-synthetic derivative of the naturally occurring diterpene antibiotic pleuromutilin, classified within the pleuromutilin class of antibacterials for systemic veterinary use (ATCvet code: QJ01XQ01) [1]. It functions as a bacteriostatic agent by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting microbial protein synthesis [2]. This compound is widely employed in veterinary medicine, particularly for the treatment of respiratory diseases in swine and poultry, as well as enteric infections such as swine dysentery [1][2]. Its primary applications include the control of Mycoplasma hyopneumoniae (the causative agent of enzootic pneumonia), Actinobacillus pleuropneumoniae, and Brachyspira hyodysenteriae [3].

Why Generic Substitution of Tiamulin Fumarate is High-Risk: Key Differentiators from Macrolides, Tetracyclines, and Next-Generation Pleuromutilins


Substituting Tiamulin Fumarate with other in-class or alternative antimicrobials without rigorous comparative analysis is a high-risk procurement strategy due to substantial variability in antimicrobial potency, resistance selection potential, pharmacokinetic behavior, and target pathogen coverage. While macrolides like tylosin and tylvalosin, and tetracyclines like doxycycline are often used for similar indications, their in vitro potency against key swine pathogens, such as Mycoplasma hyopneumoniae and Brachyspira hyodysenteriae, can differ by orders of magnitude [1][2]. Furthermore, the propensity to select for resistant mutants varies significantly between drug classes, with pleuromutilins demonstrating a lower resistance selection risk compared to macrolides and some other common alternatives [3]. Even within the pleuromutilin class, next-generation compounds like valnemulin exhibit vastly superior in vitro potency but are associated with distinct procurement costs and regulatory considerations, underscoring that these agents are not interchangeable without careful assessment of the specific therapeutic and economic context [1].

Tiamulin Fumarate: Quantitative Differentiation Against Key Swine Pathogens and Competing Antimicrobials


Tiamulin vs. Valnemulin: A 100-Fold Difference in Potency Against Mycoplasma hyopneumoniae Defines Therapeutic Positioning

A direct head-to-head comparison using broth microdilution against recent field isolates of Mycoplasma hyopneumoniae demonstrates that valnemulin is 100-fold more potent than tiamulin [1]. While valnemulin exhibits exceptional activity, this potency differential is critical for procurement decisions, as tiamulin remains a highly effective and economically viable first-line treatment option where valnemulin's extreme potency is not clinically mandated.

Mycoplasma hyopneumoniae Swine Enzootic Pneumonia Antimicrobial Susceptibility Testing

Lower Resistance Selection Risk: Tiamulin and Valnemulin Outperform Macrolides and Fluoroquinolones in Mutant Prevention

Analysis of the mutant selection window (MSW) for M. hyopneumoniae revealed that the MPC/MIC99 ratio, an indicator of resistance selection risk, is significantly lower for tiamulin and valnemulin compared to tylosin, doxycycline, and danofloxacin [1]. The ranking of MPC/MIC99 values was: tylosin > doxycycline > danofloxacin > tiamulin > valnemulin. Pharmacodynamic analyses concluded that danofloxacin, tylosin, and doxycycline are more likely to select for resistant mutants than tiamulin and valnemulin [1].

Mutant Selection Window Antimicrobial Resistance Mycoplasma hyopneumoniae

Potency Against Brachyspira hyodysenteriae: Tiamulin Demonstrates Favorable MIC90 Compared to Macrolide Alternatives

A study evaluating the MIC of 22 Brazilian Brachyspira hyodysenteriae isolates found that tiamulin, doxycycline, and tylvalosin showed the lowest MIC results among the tested drugs [1]. The MIC90 value for tiamulin was 8 μg/mL, which is significantly lower than the MIC90 for the macrolide tylvalosin (32 μg/mL) and the macrolide tylosin (>128 μg/mL) [1].

Brachyspira hyodysenteriae Swine Dysentery Minimum Inhibitory Concentration

High Oral Bioavailability and Rapid Lung Tissue Accumulation in Swine: A Pharmacokinetic Advantage

Following oral administration in pigs, tiamulin hydrogen fumarate demonstrates rapid absorption, achieving a bioavailability of 85-90% and appearing in the blood within 30 minutes [1]. Peak serum concentrations (Cmax) of 1 μg/mL and 1.82 μg/mL are reached 2-4 hours post-dose for 10 mg/kg and 25 mg/kg oral doses, respectively [1]. Critically, tiamulin exhibits a marked accumulation in lung tissue, a primary site of infection for respiratory pathogens, and also concentrates in the colon [1].

Pharmacokinetics Oral Bioavailability Swine Lung Penetration

Potency Spectrum Against Mycoplasma hyopneumoniae: Tiamulin's Intermediate Position Between Valnemulin and Tylvalosin

In a study evaluating 20 Spanish field isolates of M. hyopneumoniae, tylvalosin demonstrated MIC50 and MIC90 values of 0.016 and 0.06 µg/mL, respectively, and was the second-most effective antibiotic after valnemulin [1]. Tiamulin, along with tylosin and lincomycin, exhibited MIC50 and MIC90 values in the range of 0.06-0.25 µg/mL [1]. This cross-study comparison places tiamulin's potency for this key pathogen in an intermediate range—less potent than valnemulin and tylvalosin, but within the lower end of the spectrum for commonly used drugs.

Mycoplasma hyopneumoniae Antimicrobial Susceptibility Comparative Efficacy

Validated Synergistic Formulation: Enhanced Efficacy of Tiamulin Fumarate Combined with Chlortetracycline

The combination of tiamulin fumarate with chlortetracycline at a ratio of 1:4 is specifically indicated for the treatment of bacterial enteritis, bacterial pneumonia, and swine dysentery caused by Treponema . This combination has been shown to be particularly effective against mixed infections involving Mycoplasma pneumonia, Bordetella bronchiseptica, and Pasteurella multocida . While this is a class-level inference for fixed-dose combinations, it represents a validated, product-specific formulation strategy that differentiates tiamulin from single-agent alternatives.

Combination Therapy Synergy Swine Respiratory Disease Chlortetracycline

Optimal Procurement and Application Scenarios for Tiamulin Fumarate Based on Comparative Evidence


First-Line Control of Swine Enzootic Pneumonia (Mycoplasma hyopneumoniae) Where Extreme Potency is Not Required

Based on the direct head-to-head evidence showing a 100-fold potency difference compared to valnemulin [1], tiamulin fumarate is optimally procured and deployed as a first-line treatment for enzootic pneumonia in scenarios where valnemulin's extreme potency is not clinically warranted or economically justified. Its favorable pharmacokinetic profile, with high oral bioavailability and lung accumulation [2], ensures adequate drug levels at the site of infection.

Strategic Selection for Swine Dysentery (Brachyspira hyodysenteriae) Control Programs

Given the quantitative MIC90 data demonstrating superior potency of tiamulin (8 μg/mL) compared to the macrolide tylvalosin (32 μg/mL) and tylosin (>128 μg/mL) against B. hyodysenteriae isolates [3], tiamulin should be prioritized in procurement for farms with a history of swine dysentery or where B. hyodysenteriae is a confirmed primary pathogen. This evidence supports its use over macrolide alternatives.

Antimicrobial Stewardship Programs Aiming to Minimize Resistance Selection Pressure

The mutant selection window analysis, which ranked tiamulin as having a lower resistance selection risk (lower MPC/MIC99 ratio) than tylosin, doxycycline, and danofloxacin [4], positions tiamulin as a preferred agent in antimicrobial stewardship programs. Procurement decisions guided by resistance mitigation strategies should favor tiamulin over macrolides and tetracyclines for M. hyopneumoniae control.

Management of Polymicrobial Respiratory Disease Complexes via Synergistic Formulation

For swine herds experiencing complex respiratory disease involving Mycoplasma, Bordetella, and Pasteurella, the procurement of a fixed-dose combination product containing tiamulin fumarate and chlortetracycline (1:4 ratio) offers a validated therapeutic approach . This scenario leverages the broader spectrum of the combination to manage mixed infections more effectively than single-agent therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiamulin Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.